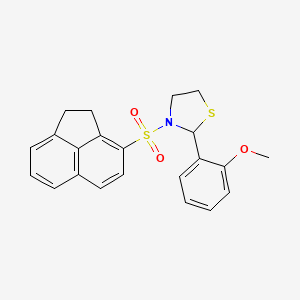

![molecular formula C24H18N6O B2677460 2-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891101-72-7](/img/structure/B2677460.png)

2-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

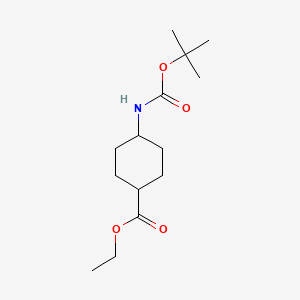

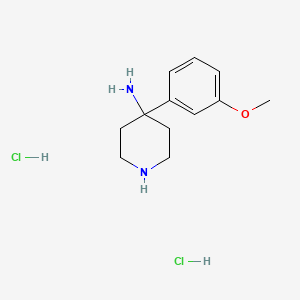

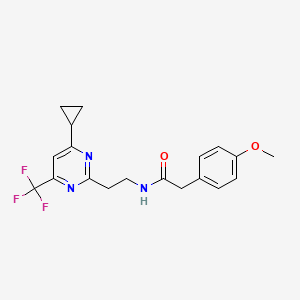

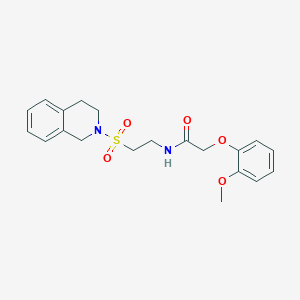

The compound “2-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR . For instance, the structure of a related compound was determined using 1H NMR and 13C NMR . The crystal structure of another related compound was determined to be monoclinic .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new coordination complexes . For example, by using a similar compound as a building block, six new coordination complexes were generated based on the Zn(II)/Cd(II) halide system .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as melting point determination and NMR . For instance, the melting point of a related compound was determined to be 95 °C .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of heterocyclic compounds, which have enormous applications in medicinal and pharmaceutical chemistry . Nitrogen-containing heterocyclic compounds are found in numerous natural products exhibiting immense biological activities .

Development of RORγt Inverse Agonists

The compound exhibits activity as RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the regulation of immune responses, and its inverse agonists have potential therapeutic applications in autoimmune diseases.

Development of PHD-1 Inhibitors

The compound can act as PHD-1 inhibitors . PHD-1 is a prolyl hydroxylase domain protein that regulates hypoxia-inducible factor (HIF), and its inhibitors have potential applications in the treatment of ischemic diseases.

Development of JAK1 and JAK2 Inhibitors

The compound can act as inhibitors for JAK1 and JAK2 . JAK1 and JAK2 are members of the Janus kinase family, which play a key role in cytokine signaling. Inhibitors of these kinases have potential applications in the treatment of inflammatory and autoimmune diseases.

Treatment of Cardiovascular Disorders

The compound is utilized in the treatment of cardiovascular disorders . Cardiovascular disorders are a class of diseases that involve the heart or blood vessels, and they are the leading cause of death globally.

Treatment of Type 2 Diabetes

The compound is utilized in the treatment of type 2 diabetes . Type 2 diabetes is a chronic condition that affects the way the body processes blood sugar (glucose).

Treatment of Hyperproliferative Disorders

The compound is utilized in the treatment of hyperproliferative disorders . Hyperproliferative disorders are conditions characterized by an excessive rate of cell division, leading to a rapid increase in cell numbers.

Applications in Material Sciences

These types of compounds have various applications in the material sciences fields as well . They can be used in the development of new materials with unique properties.

Mechanism of Action

Safety and Hazards

Future Directions

The future directions in the research of similar compounds often involve the design and synthesis of new derivatives with enhanced biological activities . For instance, the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives, along with their diverse pharmacological activities, have been compiled .

properties

IUPAC Name |

2-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N6O/c1-16-6-2-3-7-19(16)24(31)26-18-11-9-17(10-12-18)20-13-14-22-27-28-23(30(22)29-20)21-8-4-5-15-25-21/h2-15H,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKDKXVMNPRJQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CC=N5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2677381.png)